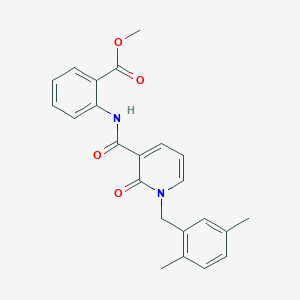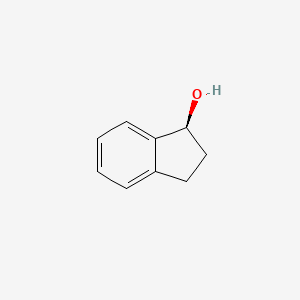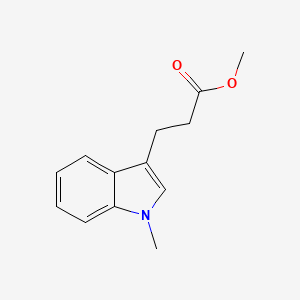![molecular formula C24H21N5O3 B2546979 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-89-2](/img/structure/B2546979.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple functional groups, including a dihydroquinoline, a pyridine, and a pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroquinoline and pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione groups are both heterocyclic compounds, which can have interesting electronic and steric properties .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the dihydroquinoline and pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .
Scientific Research Applications
Synthesis and Characterization
- The compound plays a role in the synthesis of heterocyclic compounds, where processes like radical cyclization have been utilized to create pyrimidine-annulated heterocycles. Such methodologies enable the formation of complex molecular structures with potential applications in pharmaceuticals and materials science (Majumdar & Mukhopadhyay, 2003).
Antioxidant Properties
- Derivatives of dihydroquinolin have been synthesized and evaluated for their antioxidant efficiency in lubricating greases, demonstrating the compound's potential in improving the longevity and performance of industrial materials (Hussein, Ismail, & El-Adly, 2016).
Chemosensor Applications
- The compound's derivatives have been developed as chemosensors for the selective detection of Group IIIA metal ions (Al3+, Ga3+, and In3+), showcasing its utility in environmental monitoring and diagnostic assays. These chemosensors offer high selectivity and sensitivity, critical for tracking metal ion levels in various contexts (Jang, Kang, Yun, & Kim, 2018).
Antimicrobial and Photophysical Studies
- Novel spiro derivatives of the compound have shown antimicrobial activities, underlining its potential in developing new antimicrobial agents. This exploration into the compound's biological activities could pave the way for new therapeutic agents (Faty, Rashed, & Youssef, 2015).
- The design and synthesis of pyrimidine-phthalimide derivatives from the compound have been investigated for their photophysical properties and pH-sensing applications, demonstrating its potential in sensor technology and materials science for detecting environmental changes (Yan, Meng, Li, Ge, & Lu, 2017).
properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-13-5-8-18-7-1-2-9-19(18)27)16-28-20-10-4-12-26-22(20)23(31)29(24(28)32)15-17-6-3-11-25-14-17/h1-4,6-7,9-12,14H,5,8,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJXBJXWASIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)
![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)
![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)
![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)


